2-{[3-BENZYL-4-OXO-6-(PIPERIDIN-1-YL)-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}-N-(5-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE
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Overview
Description
2-{[3-Benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(5-methyl-1H-pyrazol-3-yl)acetamide is a complex organic compound that features a quinazoline core, a piperidine ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-Benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(5-methyl-1H-pyrazol-3-yl)acetamide typically involves multi-step organic reactions. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions.
Attachment of the Pyrazole Moiety: This can be done through condensation reactions with appropriate pyrazole derivatives.
Final Assembly: The final compound is assembled through thiolation and acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Research: The compound can be used to study the biological pathways and mechanisms involving quinazoline and pyrazole derivatives.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[3-Benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(5-methyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain kinases, while the piperidine and pyrazole moieties may enhance binding affinity and specificity. The compound may modulate signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as kinase inhibitors.
Piperidine Derivatives: Compounds such as piperidine-based alkaloids.
Pyrazole Derivatives: Compounds like celecoxib, which is a COX-2 inhibitor.
Uniqueness
2-{[3-Benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(5-methyl-1H-pyrazol-3-yl)acetamide is unique due to its multi-functional structure, combining the properties of quinazoline, piperidine, and pyrazole. This unique combination may offer enhanced biological activity and specificity compared to other similar compounds.
Properties
IUPAC Name |
2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O2S/c1-18-14-23(30-29-18)28-24(33)17-35-26-27-22-11-10-20(31-12-6-3-7-13-31)15-21(22)25(34)32(26)16-19-8-4-2-5-9-19/h2,4-5,8-11,14-15H,3,6-7,12-13,16-17H2,1H3,(H2,28,29,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCSKHKXMFWNNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCCCC4)C(=O)N2CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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